molecular formula C17H20N2S B4924953 5-phenylspiro[3H-1,3,4-thiadiazole-2,2'-adamantane]

5-phenylspiro[3H-1,3,4-thiadiazole-2,2'-adamantane]

Cat. No.: B4924953
M. Wt: 284.4 g/mol
InChI Key: SUBSLBGGPRTQTR-UHFFFAOYSA-N
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Description

5-Phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a spiro linkage between a thiadiazole ring and an adamantane moiety, with a phenyl group attached to the thiadiazole ring. The presence of these distinct structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] typically involves the reaction of a phenylthiosemicarbazide with an adamantane derivative under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for 5-phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

5-Phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] is primarily related to its ability to interact with biological targets through its thiadiazole and adamantane moieties. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane moiety provides a rigid and hydrophobic framework that can enhance binding affinity and specificity. These interactions can disrupt cellular processes in microorganisms, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylspiro[3H-1,3,4-thiadiazole-2,2’-adamantane] is unique due to its spiro linkage, which imparts distinct structural and chemical properties. The combination of the thiadiazole ring and adamantane moiety provides a balance of rigidity and flexibility, making it a versatile compound for various applications. Its phenyl group also allows for further functionalization, enhancing its potential for diverse chemical reactions and applications.

Properties

IUPAC Name

5-phenylspiro[3H-1,3,4-thiadiazole-2,2'-adamantane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-2-4-13(5-3-1)16-18-19-17(20-16)14-7-11-6-12(9-14)10-15(17)8-11/h1-5,11-12,14-15,19H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBSLBGGPRTQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34NN=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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